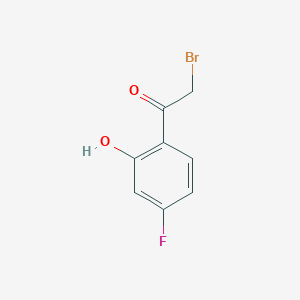

4-Fluoro-2-hydroxyphenacyl bromide

Vue d'ensemble

Description

4-Fluoro-2-hydroxyphenacyl bromide is a chemical compound that has been utilized in various chemical reactions and syntheses. It is related to phenacyl bromide derivatives, which are known for their reactivity and utility in organic synthesis.

Synthesis Analysis

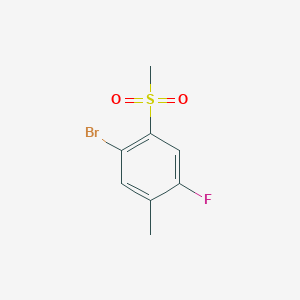

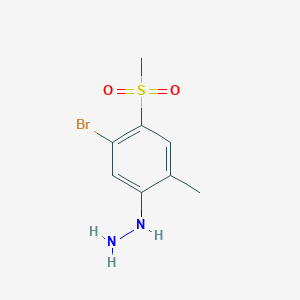

The synthesis of related compounds involves the reaction of diazoacetophenone derivatives with different reagents. For instance, 4'-bromophenacyl triflate is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% yield . Similarly, 4-fluoro phenacyl pyridinium bromide is synthesized

Applications De Recherche Scientifique

Radiosensitization Applications

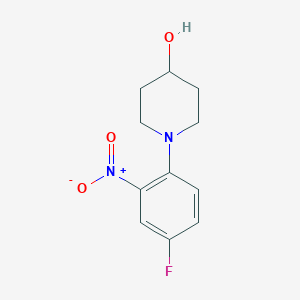

- Synthesis of Radiosensitizing Agents : 4-Fluoro-2-hydroxyphenacyl bromide is utilized in the synthesis of 4-fluoro-3-nitrophenacyl alkylxanthates, potential radiosensitizers for cancer treatment, demonstrating its significance in developing therapeutic agents (Skwarski & Sobolewski, 1992).

Phototriggering for Biomolecules

- Photoremoveable Thiol Label : It serves as a photoremovable thiol protecting group on biomolecules, illustrating its utility in biochemistry for precise control over biomolecular interactions (Specht et al., 2002).

Antimicrobial Activity

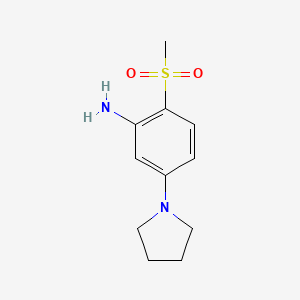

- Synthesis of Antimicrobial Compounds : Through nucleophilic substitution reactions, derivatives of 4-Fluoro-2-hydroxyphenacyl bromide are synthesized, showing potent activity against bacterial and fungal strains, indicating its role in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Labeling of Proteins

- Fluorine-18 Labeling : Utilized in the preparation of fluorine-18 labeled reagents for covalent attachment to proteins, highlighting its application in nuclear medicine for diagnostic purposes (Kilbourn et al., 1987).

Synthesis of Complex Molecules

- Caged Fluoride Applications : Demonstrates the photorelease of fluoride ions, used in applications like photoinduced etching, showcasing its utility in material science and nanotechnology (Slanina et al., 2015).

Safety And Hazards

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .

Propriétés

IUPAC Name |

2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYCXHKZADAVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-hydroxyphenacyl bromide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)

![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)